

# O-Methylserine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: *O-Methylserine*

Cat. No.: *B3415670*

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## Abstract

**O-Methylserine**, a non-proteinogenic amino acid, has garnered significant attention as a versatile building block in medicinal chemistry and a crucial tool in biochemical research. Its defining structural feature—the methylation of the serine hydroxyl group—imparts valuable properties, including enhanced metabolic stability and conformational rigidity, making it a highly desirable component in the design of novel peptidomimetics and therapeutics. This in-depth guide provides a technical overview of **O-methylserine**, covering its fundamental physicochemical properties, stereoisomeric forms, synthesis methodologies, and key applications. We will explore its role as an enzyme inhibitor and a strategic element in drug design, offering field-proven insights and detailed experimental protocols to support scientists in leveraging this unique compound in their research and development endeavors.

## Core Physicochemical Properties of O-Methylserine

**O-Methylserine**, known systematically as 2-amino-3-methoxypropanoic acid, is an analog of the amino acid serine. The substitution of a methyl group for the hydroxyl proton fundamentally alters its chemical reactivity and biological interactions.

## Molecular Weight and CAS Number

The molecular weight is a constant and fundamental property for **O-methylserine**. However, the Chemical Abstracts Service (CAS) number, a unique identifier, differs for each of its

stereoisomeric forms. Accurate identification through the correct CAS number is critical for procurement, regulatory documentation, and experimental reproducibility.

Form	CAS Number	Molecular Weight ( g/mol )
L-O-Methylserine	4219-94-7	119.12[1]
D-O-Methylserine	Not readily available	119.12[1]
DL-O-Methylserine (Racemic)	19794-53-7[1][2]	119.12[1]

Note: While the synthesis of **D-O-Methylserine** is described in the literature[3], a distinct, publicly available CAS number is not consistently reported. Researchers should verify the stereochemistry of their materials from the supplier.

## Structure and Stereochemistry

The chirality of the  $\alpha$ -carbon results in two enantiomers, **L-O-methylserine** and **D-O-methylserine**, and their racemic mixture, **DL-O-methylserine**. This stereochemistry is a critical determinant of biological activity, as enzymes and receptors are typically stereoselective.

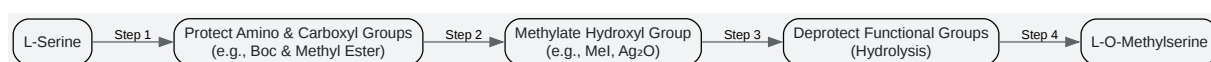
Figure 1: Stereoisomers of **O-Methylserine**.

## Synthesis and Chiral Resolution

The synthesis of enantiomerically pure **O-methylserine** is crucial for its application in drug development. A common strategy involves the methylation of a protected serine derivative, followed by deprotection. The synthesis of the racemic mixture is often a precursor to chiral resolution to obtain the pure D- or L-enantiomers.

## General Synthetic Workflow

A robust method for synthesizing **L-O-methylserine** begins with commercially available L-serine. The amino and carboxyl groups must first be protected to prevent side reactions during the methylation of the hydroxyl group.



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Figure 2: General synthetic workflow for L-**O-Methylserine**.

Expertise & Experience: The choice of protecting groups is a critical decision. N-Boc (tert-butyloxycarbonyl) protection is frequently employed due to its stability and ease of removal under acidic conditions.[4] The methylation step itself must be performed under conditions that minimize racemization. A patent for the synthesis of the D-isomer describes first synthesizing the DL-racemic mixture and then using D-tartaric acid as a chiral resolving agent to selectively crystallize the desired enantiomer.[3] This highlights a practical, scalable approach to obtaining enantiopure material.

## Applications in Research and Drug Development

The structural modifications in **O-methylserine** confer properties that are highly advantageous in a therapeutic and research context.

### Enzyme Inhibition: Targeting Serine Hydroxymethyltransferase (SHMT)

**O-Methylserine** is known to act as an inhibitor of Serine Hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism.[5] SHMT catalyzes the conversion of serine to glycine, producing a one-carbon unit essential for the synthesis of nucleotides (like dTMP) and other vital biomolecules.[6] Inhibition of this pathway is a validated strategy in cancer therapy.[5]

Protocol: In Vitro SHMT Inhibition Assay (Spectrophotometric)

This protocol outlines a method to determine the inhibitory potential ( $IC_{50}$ ) of **O-methylserine** against SHMT. The assay couples the SHMT reaction to a second enzymatic reaction that produces a detectable change in absorbance.[6]

- Principle: SHMT converts L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH<sub>2</sub>-THF). The production of 5,10-CH<sub>2</sub>-THF is coupled to the NADP<sup>+</sup>-dependent oxidation by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD). The resulting increase in NADPH concentration is monitored by the change in absorbance at 340 nm.

- Reagents:
  - Purified recombinant human SHMT (e.g., SHMT1 or SHMT2)
  - Purified recombinant MTHFD
  - L-serine (substrate)
  - Tetrahydrofolate (THF, co-substrate)
  - NADP<sup>+</sup> (co-substrate for coupling enzyme)
  - Pyridoxal 5'-phosphate (PLP, SHMT cofactor)
  - **O-Methylserine** (inhibitor) stock solution (e.g., in DMSO or buffer)
  - Assay Buffer (e.g., 50 mM HEPES, pH 7.5, with 100 mM KCl and 1 mM DTT)
- Procedure:
  1. Prepare a serial dilution of **O-methylserine** in assay buffer to create a range of inhibitor concentrations.
  2. In a 96-well UV-transparent plate, add the following to each well: Assay Buffer, L-serine, THF, NADP<sup>+</sup>, PLP, MTHFD, and the desired concentration of **O-methylserine** (or vehicle control, e.g., DMSO).
  3. Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow for thermal equilibration and inhibitor binding.
  4. Initiate the reaction by adding a pre-determined amount of SHMT enzyme to each well.
  5. Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).
  6. Calculate the initial reaction velocity ( $V_0$ ) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

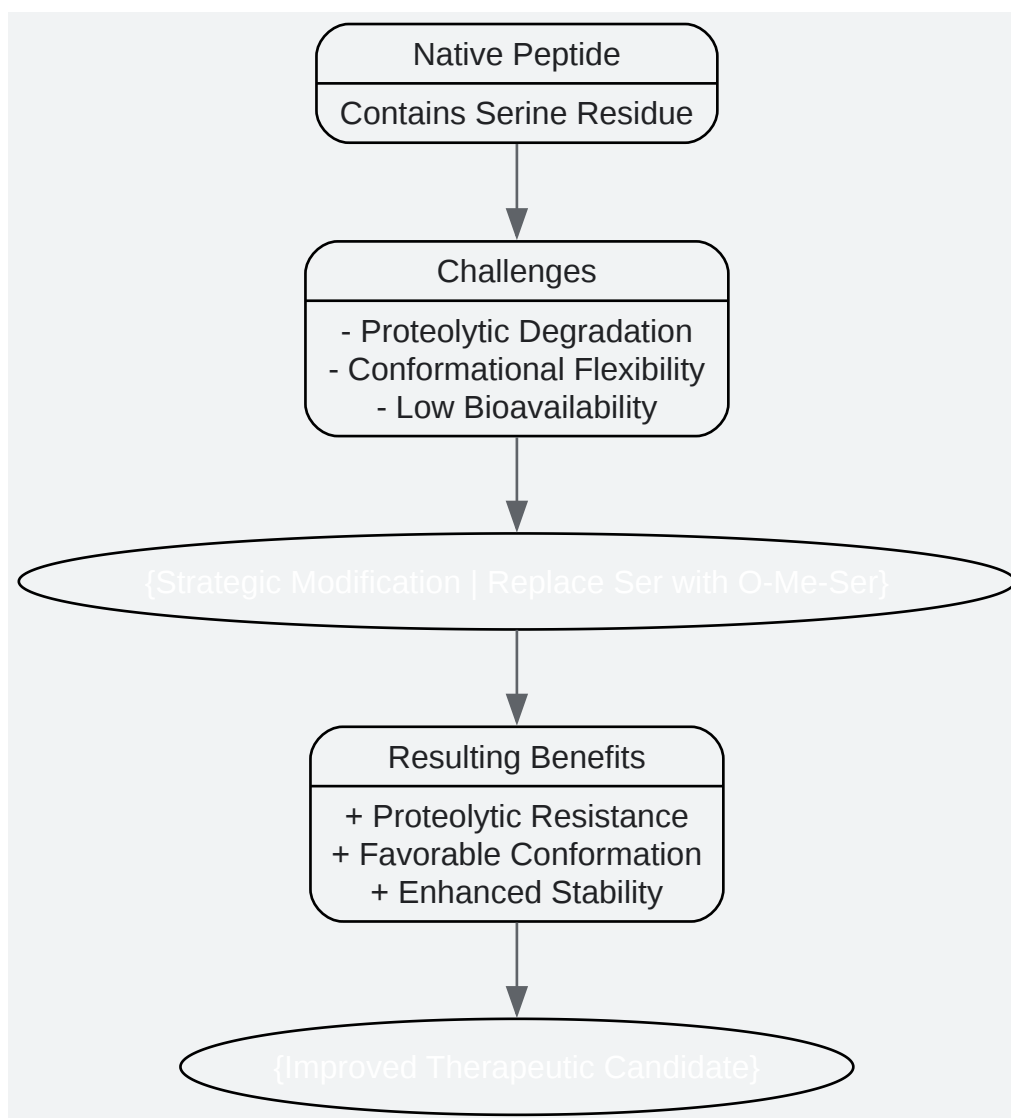
7. Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
8. Fit the data to a dose-response curve to determine the  $IC_{50}$  value, which is the concentration of **O-methylserine** required to reduce SHMT activity by 50%.

Trustworthiness: This self-validating protocol includes a vehicle control to account for solvent effects and relies on measuring initial reaction velocities, a cornerstone of steady-state enzyme kinetics, to ensure accurate  $IC_{50}$  determination.

## Peptidomimetics and Enhanced Drug Properties

Incorporating **O-methylserine** into peptide sequences is a powerful strategy to overcome the inherent limitations of peptide-based drugs, such as poor metabolic stability and low bioavailability.

- **Increased Proteolytic Resistance:** The O-methyl group sterically hinders the approach of proteases, protecting the adjacent peptide bonds from enzymatic cleavage.
- **Conformational Constraint:** The methyl group restricts the rotational freedom around the  $C\alpha$ - $C\beta$  bond, locking the side chain into a more defined conformation. This can pre-organize the peptide into its bioactive shape, increasing binding affinity for its target.
- **Modulated Lipophilicity:** The addition of the methyl group increases the local lipophilicity compared to serine, which can influence solubility and membrane permeability.



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Figure 3: Logic diagram illustrating the benefits of **O-Methylserine** incorporation.

The use of Fmoc-O-methyl-L-serine is well-established in solid-phase peptide synthesis (SPPS), allowing for its seamless integration into standard synthesis protocols.[7]

## Conclusion

**O-Methylserine** represents more than a simple derivative of a canonical amino acid; it is a strategic tool for molecular design. Its defined physicochemical properties, particularly its stereochemistry and the impact of the O-methyl group, provide researchers and drug developers with a reliable method to enhance the stability, conformation, and biological activity

of peptides and other complex molecules. A comprehensive understanding of its synthesis, handling, and diverse applications—from enzyme inhibition to the rational design of peptidomimetics—is essential for unlocking its full potential in advancing modern therapeutic science.

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